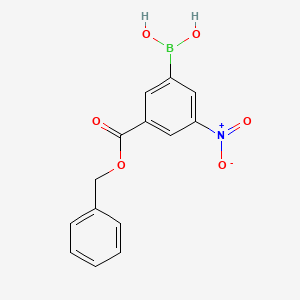

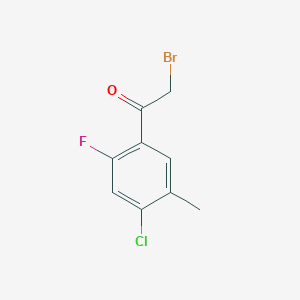

![molecular formula C15H15NO4S B1271607 4-[(苄基)(甲基)磺酰氨基]苯甲酸 CAS No. 887202-40-6](/img/structure/B1271607.png)

4-[(苄基)(甲基)磺酰氨基]苯甲酸

描述

4-[Benzyl(methyl)sulfamoyl]benzoic acid is a compound that is structurally related to a variety of sulfamoyl-containing benzoic acid derivatives, which have been studied for their biological activities and chemical properties. While the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential characteristics and applications of 4-[Benzyl(methyl)sulfamoyl]benzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 4-(Di-n-propylsulfamyl)benzoic acid, has been achieved through electrooxidation methods. This process involves the conversion of a methyl group to a carboxylate group via cathodically generated oxygen radical-anions, which selectively oxidize the methyl group while leaving the sulfonamide group intact . This method offers a safer and less corrosive alternative to traditional chemical synthesis methods.

Molecular Structure Analysis

The molecular structure of sulfamoyl-containing benzoic acid derivatives has been extensively studied using various spectroscopic techniques. For instance, vibrational spectral analysis using FT-Raman and FT-IR spectroscopy has been employed to investigate the structure of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide, a compound with a sulfamoyl group similar to that in 4-[Benzyl(methyl)sulfamoyl]benzoic acid . Theoretical calculations such as density functional theory (DFT) have been used to predict vibrational frequencies and molecular orbital energies, providing a deeper understanding of the molecular structure and reactivity .

Chemical Reactions Analysis

The reactivity of sulfamoyl-containing benzoic acid derivatives has been explored in the context of their ability to inhibit carbonic anhydrase, a metalloenzyme. Benzamide-4-sulfonamides, which share structural similarities with 4-[Benzyl(methyl)sulfamoyl]benzoic acid, have been shown to inhibit human carbonic anhydrase isoforms effectively . This suggests that 4-[Benzyl(methyl)sulfamoyl]benzoic acid may also participate in similar biochemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl-containing benzoic acid derivatives can be inferred from spectroscopic and computational studies. For example, the surface-enhanced Raman scattering of 4-(methylthio)benzoic acid has provided insights into how these molecules interact with metal surfaces, which is relevant for understanding adsorption properties . Quantum mechanical calculations have been used to analyze the non-linear optical properties, molecular electrostatic potential, and thermodynamic properties of related compounds, which can be indicative of the behavior of 4-[Benzyl(methyl)sulfamoyl]benzoic acid under various conditions .

科学研究应用

细胞溶质磷脂酶 A2α 抑制剂

包括 4-[(苄基)(甲基)磺酰氨基]苯甲酸在内的 N,N-二取代 4-磺酰氨基苯甲酸衍生物被发现是具有微摩尔活性的细胞溶质磷脂酶 A2α (cPLA2α) 抑制剂 . 这种酶负责从磷脂中释放常见的先驱花生四烯酸 . 这种酶的抑制剂有望为炎症性疾病提供新的治疗选择 .

2. 在花生四烯酸级联反应中的作用 花生四烯酸级联反应是一条生化途径,导致氧化花生四烯酸产物(如前列腺素和白三烯)的形成 . 这些化合物发挥着各种生理作用,并参与炎症性疾病的发病机制 . 4-[(苄基)(甲基)磺酰氨基]苯甲酸作为 cPLA2α 的抑制剂,可以潜在地调节这条途径 .

3. 4-磺酰氨基苯甲酰氯和异氰酸酯衍生物的合成 4-磺酰氨基苯甲酸是一种与 4-[(苄基)(甲基)磺酰氨基]苯甲酸相关的化合物,用于合成 4-磺酰氨基苯甲酰氯和异氰酸酯衍生物 . 这些衍生物在有机合成中具有多种应用 .

醇的酯化

4-磺酰氨基苯甲酸也可用于醇的酯化 . 此过程是有机化学中生产酯的基础,酯在从香料到塑料的广泛应用中使用 .

药物合成

4-[(苄基)(甲基)磺酰氨基]苯甲酸用于药物合成. 其独特的性质和反应性使其成为开发新型药物的多功能化合物.

材料开发

作用机制

Target of Action

It is known that the compound is used widely in organic synthesis , suggesting that its targets could be a variety of organic molecules.

Mode of Action

It is known to be used in the suzuki–miyaura coupling , a type of palladium-catalyzed cross-coupling reaction. This reaction involves the formation of a carbon-carbon bond between two organic groups, one of which is typically an organoboron reagent .

Biochemical Pathways

Given its use in organic synthesis , it can be inferred that it may play a role in various biochemical reactions involving the formation of carbon-carbon bonds .

Result of Action

Given its role in organic synthesis , it can be inferred that it may contribute to the formation of new organic compounds through carbon-carbon bond formation .

生化分析

Biochemical Properties

4-[Benzyl(methyl)sulfamoyl]benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is cytosolic phospholipase A2 alpha (cPLA2α). This enzyme is crucial in the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting cPLA2α, 4-[Benzyl(methyl)sulfamoyl]benzoic acid can modulate inflammatory responses, making it a potential candidate for anti-inflammatory therapies.

Cellular Effects

The effects of 4-[Benzyl(methyl)sulfamoyl]benzoic acid on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cPLA2α affects the downstream signaling pathways that rely on arachidonic acid metabolites . This can lead to changes in gene expression profiles related to inflammation and immune responses. Additionally, 4-[Benzyl(methyl)sulfamoyl]benzoic acid may impact cellular metabolism by altering the availability of key metabolites involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, 4-[Benzyl(methyl)sulfamoyl]benzoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cPLA2α, inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of phospholipids to release arachidonic acid, thereby reducing the production of pro-inflammatory mediators. Additionally, 4-[Benzyl(methyl)sulfamoyl]benzoic acid may interact with other proteins and enzymes involved in related metabolic pathways, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[Benzyl(methyl)sulfamoyl]benzoic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental stresses . Long-term exposure to 4-[Benzyl(methyl)sulfamoyl]benzoic acid in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cPLA2α and prolonged modulation of inflammatory responses.

Dosage Effects in Animal Models

The effects of 4-[Benzyl(methyl)sulfamoyl]benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits cPLA2α without causing significant adverse effects . At higher doses, there may be threshold effects leading to toxicity or adverse reactions. These effects can include disruptions in normal cellular functions, such as altered gene expression and metabolic imbalances. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-[Benzyl(methyl)sulfamoyl]benzoic acid is involved in several metabolic pathways, primarily through its interaction with cPLA2α and the arachidonic acid pathway . By inhibiting cPLA2α, the compound affects the production of arachidonic acid metabolites, which are crucial for various physiological processes, including inflammation and immune responses. Additionally, 4-[Benzyl(methyl)sulfamoyl]benzoic acid may influence other metabolic pathways by interacting with enzymes and cofactors involved in lipid metabolism and energy production.

Transport and Distribution

Within cells and tissues, 4-[Benzyl(methyl)sulfamoyl]benzoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytosol and cellular membranes, where it can exert its inhibitory effects on cPLA2α. The distribution of 4-[Benzyl(methyl)sulfamoyl]benzoic acid within tissues may also be influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

The subcellular localization of 4-[Benzyl(methyl)sulfamoyl]benzoic acid is critical for its activity and function. The compound is primarily localized in the cytosol, where it interacts with cPLA2α and other target proteins . Additionally, post-translational modifications and targeting signals may direct 4-[Benzyl(methyl)sulfamoyl]benzoic acid to specific cellular compartments or organelles, enhancing its efficacy in modulating biochemical pathways.

属性

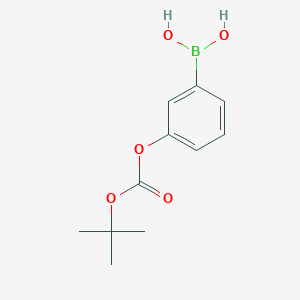

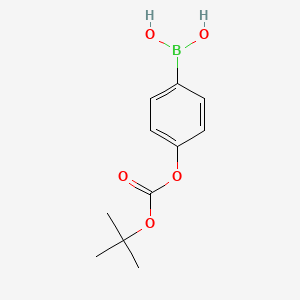

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-16(11-12-5-3-2-4-6-12)21(19,20)14-9-7-13(8-10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFGNTLIOUHOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365922 | |

| Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887202-40-6 | |

| Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。